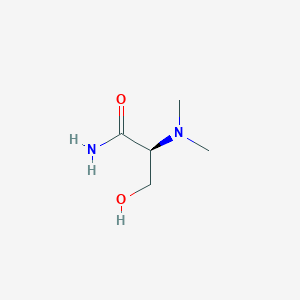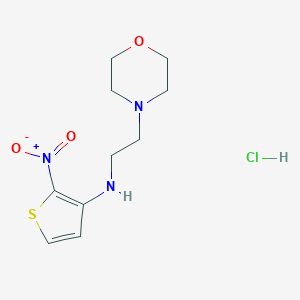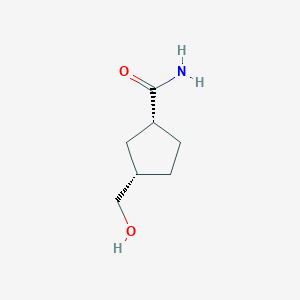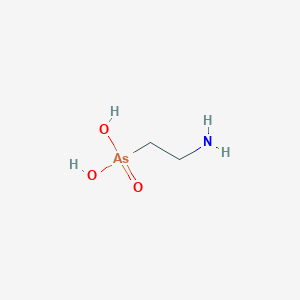
(2S)-2-(Dimethylamino)-3-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Dimethylamino)-3-hydroxypropanamide, also known as DMHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMHPA is a chiral molecule with a molecular weight of 132.18 g/mol. It is a white or off-white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of (2S)-2-(Dimethylamino)-3-hydroxypropanamide is not fully understood. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which allows for the production of enantiomerically pure compounds. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been shown to act as a reagent in peptide synthesis, where it can be used to introduce a hydroxyl group into a peptide sequence.
Biochemical and Physiological Effects
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which can produce enantiomerically pure compounds with potential biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its high purity and high yield synthesis method, its potential use in asymmetric synthesis to produce enantiomerically pure compounds, and its potential use as a building block for the synthesis of pharmaceuticals. The limitations of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its limited studies on its biochemical and physiological effects and its potential toxicity.
Direcciones Futuras
For the use of (2S)-2-(Dimethylamino)-3-hydroxypropanamide in scientific research include its potential use in the synthesis of new pharmaceuticals and as a catalyst in organic reactions.
Métodos De Síntesis
(2S)-2-(Dimethylamino)-3-hydroxypropanamide can be synthesized through various methods, including the reaction of N,N-dimethylformamide (DMF) with glyoxylic acid, the reaction of DMF with hydroxylamine, and the reaction of DMF with nitrous acid. The most common method for synthesizing (2S)-2-(Dimethylamino)-3-hydroxypropanamide is the reaction of DMF with glyoxylic acid in the presence of a reducing agent such as sodium borohydride. This method yields a high purity and high yield of (2S)-2-(Dimethylamino)-3-hydroxypropanamide.
Aplicaciones Científicas De Investigación
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a reagent in peptide synthesis, and as a building block for the synthesis of pharmaceuticals. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Propiedades
Número CAS |
116853-49-7 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |
Clave InChI |
VTXPZVSCKQOHJD-BYPYZUCNSA-N |
SMILES isomérico |
CN(C)[C@@H](CO)C(=O)N |
SMILES |
CN(C)C(CO)C(=O)N |
SMILES canónico |
CN(C)C(CO)C(=O)N |
Sinónimos |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)







![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

